An In-depth Technical Guide to 4-(Trifluoromethyl)pyridine-2-sulfonic acid amide (CAS 1252046-10-8): A Versatile Building Block for Advanced Chemical Synthesis
An In-depth Technical Guide to 4-(Trifluoromethyl)pyridine-2-sulfonic acid amide (CAS 1252046-10-8): A Versatile Building Block for Advanced Chemical Synthesis
Introduction
In the landscape of modern chemical research, particularly within drug discovery and agrochemical development, the strategic design of molecular scaffolds is paramount. 4-(Trifluoromethyl)pyridine-2-sulfonic acid amide, identified by its CAS number 1252046-10-8, represents a molecule of significant interest. It is a bifunctional compound that marries two critical chemical motifs: the 4-(trifluoromethyl)pyridine core and a 2-sulfonamide group. This guide provides a comprehensive technical overview of this compound, extrapolating from established chemical principles and data on analogous structures to illuminate its properties, synthesis, and vast potential for researchers, scientists, and drug development professionals.
The trifluoromethyl (CF3) group is a cornerstone of contemporary medicinal chemistry, renowned for its profound impact on a molecule's pharmacokinetic and pharmacodynamic profile.[1] As a strong electron-withdrawing group, it can significantly alter acidity, lipophilicity, and metabolic stability, often leading to enhanced biological activity and better bioavailability.[2][3] Concurrently, the sulfonamide functional group is a classic pharmacophore, most famously associated with the first generation of antibacterial "sulfa" drugs. Its ability to act as a stable, non-hydrolyzable mimic of a peptide bond and as a potent hydrogen bond donor/acceptor makes it a privileged structure in a wide array of therapeutic agents.[4] The combination of these two moieties on a pyridine scaffold—a heterocycle prevalent in both pharmaceuticals and agrochemicals—positions 4-(trifluoromethyl)pyridine-2-sulfonic acid amide as a highly valuable and versatile building block for creating novel, high-performance chemical entities.
Physicochemical and Structural Properties
Understanding the fundamental properties of a chemical entity is the first step toward harnessing its synthetic potential. While extensive experimental data for this specific compound is not widely published, its key characteristics can be reliably compiled from supplier data and computational models.
| Property | Value | Source |
| CAS Number | 1252046-10-8 | N/A |
| Molecular Formula | C₆H₅F₃N₂O₂S | N/A |
| Molecular Weight | 226.18 g/mol | [N/A] |
| IUPAC Name | 4-(trifluoromethyl)pyridine-2-sulfonamide | N/A |
| Synonyms | 4-(Trifluoromethyl)-2-pyridinesulfonamide | N/A |
| Predicted XLogP3 | 0.8 | [5] |
| Hydrogen Bond Donor Count | 1 | [5] |
| Hydrogen Bond Acceptor Count | 7 | [5] |
The predicted XLogP3 value of 0.8 suggests a moderate degree of lipophilicity, a crucial parameter that influences a molecule's ability to cross biological membranes.
Synthesis and Reactivity: A Proposed Pathway
Direct, published synthetic protocols for 4-(trifluoromethyl)pyridine-2-sulfonic acid amide are scarce. However, a logical and efficient synthetic route can be designed based on well-established transformations of pyridine derivatives. The key intermediate for this synthesis is 4-(trifluoromethyl)pyridine-2-sulfonyl chloride.
Proposed Synthesis of 4-(Trifluoromethyl)pyridine-2-sulfonic acid amide
The proposed synthesis is a multi-step process beginning with the formation of the core heterocyclic structure, followed by the introduction of the sulfonyl chloride, and culminating in amination.
Caption: Proposed synthetic workflow for 4-(Trifluoromethyl)pyridine-2-sulfonic acid amide.
Experimental Protocol: Amination of 4-(Trifluoromethyl)pyridine-2-sulfonyl chloride (Step 3)
This protocol is based on standard procedures for the conversion of sulfonyl chlorides to sulfonamides.[6]
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Reaction Setup: In a well-ventilated fume hood, charge a round-bottom flask equipped with a magnetic stirrer and a dropping funnel with 4-(trifluoromethyl)pyridine-2-sulfonyl chloride (1.0 eq). Dissolve the starting material in a suitable inert solvent, such as tetrahydrofuran (THF) or dichloromethane (DCM).
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Cooling: Cool the reaction vessel to 0 °C using an ice-water bath. This is crucial to control the exothermicity of the reaction.
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Ammonia Addition: Slowly add an excess of concentrated ammonium hydroxide (e.g., 28-30% solution, 5-10 eq) dropwise to the stirred solution. The rate of addition should be controlled to maintain the internal temperature below 10 °C. The reaction is a nucleophilic substitution where the ammonia nitrogen attacks the electrophilic sulfur atom of the sulfonyl chloride.[6]
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Reaction Monitoring: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting sulfonyl chloride.
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Workup and Isolation:
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Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent like ethyl acetate (3x).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
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Concentrate the filtrate under reduced pressure to yield the crude 4-(trifluoromethyl)pyridine-2-sulfonic acid amide.
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-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the final product in high purity.
Potential Applications in Research and Development
The true value of 4-(trifluoromethyl)pyridine-2-sulfonic acid amide lies in its potential as a foundational element for constructing more complex, high-value molecules. Its structure is primed for exploration in both agrochemical and pharmaceutical discovery programs.
Agrochemical Development
The pyridine ring is a critical component in a vast number of commercial pesticides, including fungicides, herbicides, and insecticides.[7][8] Furthermore, pyridine-3-sulfonyl compounds have been specifically investigated for their pesticidal properties.[9] The combination of the trifluoromethyl group, known to enhance herbicidal activity, and the sulfonamide moiety suggests that derivatives of this compound could be potent new agrochemicals. A primary area of exploration would be in the development of novel herbicides, potentially acting as inhibitors of the acetolactate synthase (ALS) enzyme, a common target for sulfonylurea and sulfonamide-based herbicides.
Pharmaceutical and Medicinal Chemistry
The dual-functionality of this molecule makes it an exceptionally attractive starting point for medicinal chemistry campaigns.
1. Antibacterial Agents
The sulfonamide moiety is the archetypal pharmacophore for inhibiting bacterial folic acid synthesis.[10] Sulfonamides act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS), which is essential for bacterial survival but absent in humans.[11] This compound could serve as a scaffold to develop novel, selective antibacterial agents to combat drug-resistant pathogens.
Caption: Mechanism of action of sulfonamide antibiotics via inhibition of the folic acid pathway.
2. Kinase Inhibitors and Modulators of Cell Signaling
Trifluoromethyl-substituted pyridines are prevalent in modern targeted therapies, including a wide range of kinase inhibitors used in oncology.[12] The trifluoromethyl group can enhance binding affinity and improve metabolic stability, key features of successful drugs.[1] 4-(Trifluoromethyl)pyridine-2-sulfonic acid amide can be used as a key fragment in fragment-based drug discovery (FBDD) or as a starting point for synthesizing libraries of compounds to screen against various protein kinases or other enzyme targets, such as carbonic anhydrases, which are also targeted by sulfonamides.[13]
Safety and Handling
While a specific Safety Data Sheet (SDS) for CAS 1252046-10-8 is not publicly available, safety precautions can be inferred from related trifluoromethylpyridine and sulfonyl chloride compounds.
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General Hazards: This class of compounds should be handled with care. Related molecules are classified as irritants, causing skin and serious eye irritation.[14][15] They may also cause respiratory irritation.[14]
-
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[16][17]
-
Handling: Avoid breathing dust, fumes, or vapors. Wash hands thoroughly after handling.[15]
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Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[16] Keep away from incompatible materials such as strong oxidizing agents and bases.
Conclusion
4-(Trifluoromethyl)pyridine-2-sulfonic acid amide (CAS 1252046-10-8) is more than just a chemical compound; it is a strategic tool for innovation. By combining the metabolic stability and potent electronic effects of the trifluoromethyl group with the proven pharmacological utility of the sulfonamide moiety on a versatile pyridine core, this molecule offers a rich platform for the discovery of next-generation pharmaceuticals and agrochemicals. Its logical synthesis and high potential for derivatization make it an invaluable building block for research teams dedicated to solving complex challenges in human health and agriculture. This guide serves as a foundational resource to inspire and facilitate the exploration of its full synthetic and application potential.
References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 4. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4-(Trifluoromethyl)pyridine-2-sulfonic acid | C6H4F3NO3S | CID 58675852 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. alrasheedcol.edu.iq [alrasheedcol.edu.iq]
- 7. Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. US7365042B2 - Pyridine-3-sulfonyl compounds as pesticidal agents - Google Patents [patents.google.com]
- 10. study.com [study.com]
- 11. my.clevelandclinic.org [my.clevelandclinic.org]
- 12. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. 4-(Trifluoromethyl)pyridine | C6H4F3N | CID 138055 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. bg.cpachem.com [bg.cpachem.com]
- 16. tcichemicals.com [tcichemicals.com]
- 17. fishersci.com [fishersci.com]
